[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Description
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3 |
InChI Key |
BTSUSUNGVLILSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base to form the oxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]formaldehyde or [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]carboxylic acid.
Reduction: Formation of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol or [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers are investigating its effects on various cellular pathways and its potential as an antimicrobial or anticancer agent .
Medicine
In medicine, [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is being explored for its therapeutic potential. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases .
Industry
In industry, this compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials for electronic applications .
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen Substitution (Cl vs. Br)
- [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (): Substitution: 4-bromophenyl at position 2. Molecular Weight: 268.11 g/mol (vs. 239.66 g/mol for the target compound). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and influence binding interactions in biological systems compared to chlorine.
Dichloro Substitution
- [2-(3,5-Dichlorophenyl)-4,4-dimethyl-1,3-oxazol-5-yl]methanol (): Substitution: 3,5-dichlorophenyl at position 2; additional methyl groups at oxazole position 4. Molecular Formula: C${12}$H${13}$Cl$2$NO$2$.
Amino vs. Chloro Substitution
- [2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (): Substitution: 3-aminophenyl at position 2.
Substituent Variations on the Oxazole Core
Methylphenyl vs. Chlorophenyl
- [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol (): Substitution: 2-methylphenyl at position 2. Methyl groups (electron-donating) may reduce ring electron deficiency compared to chlorophenyl, impacting solubility and steric interactions.
Ester vs. Hydroxymethyl Group
- Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (): Substitution: Ethyl ester at position 5 instead of hydroxymethyl.
Physicochemical and Spectroscopic Data
Biological Activity
The compound [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS: 2024796-73-2) is a heterocyclic organic molecule featuring an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
Molecular Formula : CHClNO
Molecular Weight : 223.66 g/mol
Structure : The compound consists of a chlorophenyl group attached to a methyl-substituted oxazole ring with a hydroxymethyl group. The presence of chlorine and hydroxymethyl groups may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxazole rings often exhibit significant biological activities. The following sections detail the specific activities observed for [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound:
- Antibacterial Activity : In vitro tests have demonstrated that [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol exhibits potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values comparable to known antibiotics.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Staphylococcus aureus | 0.0195 |
| Bacillus subtilis | 0.0098 |
| Pseudomonas aeruginosa | 0.039 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents.
Antifungal Activity
The compound has also been tested for antifungal activity against common pathogens:
- Fungal Strains Tested :
- Candida albicans
- Fusarium oxysporum
The observed MIC values indicate effective antifungal properties, suggesting its potential use in treating fungal infections.
Anti-inflammatory and Anticancer Properties
In addition to antimicrobial effects, preliminary studies have indicated that [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol may possess anti-inflammatory and anticancer activities:
- Mechanism of Action : The anti-inflammatory effects are hypothesized to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Anticancer Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, demonstrating potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The biological activity of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can be partially explained through SAR studies:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Hydroxymethyl Group : This functional group appears to play a crucial role in enhancing solubility and reactivity with biological molecules.
Case Studies
Several case studies have illustrated the application of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol in various experimental settings:
-
Study on Antimicrobial Efficacy :
- Researchers conducted a comparative study with other known antimicrobial agents, highlighting that the compound exhibited superior efficacy against resistant strains of bacteria.
-
Cancer Cell Line Study :
- A recent study evaluated its effects on breast cancer cell lines, revealing significant inhibition of cell proliferation at low concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
